Everolimus EP impurity E chemical structure and synonyms
Everolimus EP impurity E chemical structure and synonyms
An In-Depth Technical Guide to Everolimus EP Impurity E: Structure, Formation, and Analysis
This guide provides a comprehensive technical overview of Everolimus EP Impurity E, a critical process-related impurity in the manufacturing of the immunosuppressant and oncology drug, Everolimus. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the chemical identity, structural relationship to its parent compounds, plausible mechanisms of formation, and detailed analytical methodologies for its control, ensuring the final drug product's quality, safety, and efficacy.
Chemical Profile and Identification
Everolimus EP Impurity E is a specified impurity listed in the European Pharmacopoeia (EP) monograph for Everolimus.[1][] Its proper identification and quantification are essential for regulatory compliance and quality control in pharmaceutical manufacturing.[] The fundamental chemical identifiers for this impurity are summarized below.
| Parameter | Value | Reference(s) |
| IUPAC Name | [(1R,2S,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] formate | [4] |
| Synonyms | 42-O-Formyl Rapamycin, Formyl Sirolimus, Everolimus Impurity E | [4] |
| CAS Number | 1237826-25-3 | [4] |
| Molecular Formula | C52H79NO14 | [4] |
| Molecular Weight | 942.18 g/mol | [1][4] |
Structural Elucidation: The Rapamycin Family Connection
To understand the nature of Impurity E, it is crucial to visualize its structure in the context of its parent molecules, Sirolimus (rapamycin) and Everolimus. Everolimus is a semi-synthetic derivative of Sirolimus, created by alkylating the hydroxyl group at the C42 position (formerly C40) with a 2-hydroxyethyl group to improve its pharmacokinetic profile.[5]
Impurity E, identified as 42-O-Formyl Rapamycin, is structurally identical to Sirolimus except for the presence of a formyl ester at this same C42 position. This seemingly minor modification can arise during the complex synthesis or storage of Everolimus and must be strictly controlled.
Caption: Structural relationship of Sirolimus, Everolimus, and Impurity E.
Plausible Formation Pathway: A Story of Solvent Degradation
The formation of Everolimus EP Impurity E is not a planned synthetic step but rather an undesirable side reaction. While a definitive published mechanism is elusive, a chemically sound pathway can be postulated based on the principles of organic chemistry and common pharmaceutical manufacturing practices. The C42 secondary hydroxyl group of the rapamycin macrocycle is susceptible to esterification.[6][7]
A likely source of the formyl group is the degradation of amide-based solvents, particularly N,N-dimethylformamide (DMF), which is widely used in organic synthesis for its excellent solvating properties.[8][9] In the presence of trace amounts of acid or base, especially at elevated temperatures, DMF can hydrolyze to yield formic acid and dimethylamine.[8][9] This in-situ generated formic acid can then act as a formylating agent, reacting with the C42-hydroxyl of Sirolimus (the starting material for Everolimus) or a related intermediate.
Caption: Proposed formation pathway of Impurity E via solvent degradation.
This causal link underscores the importance of stringent control over solvent quality, reaction temperatures, and pH during the manufacturing process to minimize the formation of this and other related impurities.
Analytical Methodology for Detection and Quantification
Ensuring that Everolimus EP Impurity E remains below its specified limit requires a robust, validated, and stability-indicating analytical method. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the standard approach.[] The following protocol is a representative method synthesized from published literature, designed for the reliable quantification of Impurity E in Everolimus drug substance.[][]
Chromatographic System and Parameters
| Parameter | Specification | Rationale and Field Insights |
| Column | C18, 100 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides the necessary hydrophobicity to retain and separate the large macrolide structures of Everolimus and its impurities. |
| Mobile Phase | A: Acetate Buffer (pH 6.5)B: Acetonitrile | A buffered aqueous phase is critical for consistent peak shapes and retention times. Acetonitrile is a strong organic modifier for eluting these compounds. |
| Composition | 50:50 (v/v) Isocratic | An isocratic method is simpler and often more robust for routine QC analysis once separation is achieved. Gradient methods may be needed for more complex impurity profiles. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency. |
| Detection | UV Spectrophotometer at 280 nm | Everolimus and its related impurities share a chromophore that provides adequate absorbance at this wavelength for sensitive detection.[] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Column Temp. | Ambient or controlled at 25 °C | Temperature control is crucial for reproducible retention times. |
Step-by-Step Experimental Protocol
-
Preparation of Mobile Phase:
-
Prepare the acetate buffer by dissolving the appropriate amount of ammonium acetate in HPLC-grade water and adjusting the pH to 6.5 using dilute acetic acid or ammonium hydroxide.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Mix the filtered buffer with acetonitrile in a 50:50 volume/volume ratio.
-
Degas the final mobile phase mixture using sonication or vacuum filtration before use.
-
-
Preparation of Standard and Sample Solutions:
-
Diluent: Use the mobile phase as the diluent to ensure sample compatibility.
-
Impurity E Standard Stock Solution: Accurately weigh and dissolve a certified reference standard of Everolimus EP Impurity E in the diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard Solution: Further dilute the stock solution to a concentration near the expected limit of quantification (LOQ), which for Impurity E is approximately 0.10 µg/mL.[]
-
Test Solution: Accurately weigh and dissolve the Everolimus drug substance to be tested in the diluent to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no system peaks interfere with the analytes.
-
Inject the working standard solution to determine the retention time and response factor for Impurity E.
-
Inject the test solution.
-
Identify the peak corresponding to Impurity E in the test solution chromatogram by comparing its retention time with that of the standard.
-
-
Quantification:
-
Calculate the percentage of Impurity E in the Everolimus drug substance using the area of the impurity peak from the test solution chromatogram against the area and concentration of the standard solution, applying the standard external standard calculation formula.
-
Regulatory Significance and Control Strategy
Everolimus EP Impurity E is a "specified impurity" in the European Pharmacopoeia, meaning it must be individually monitored and limited in the final drug substance.[] While the publicly available information on monograph 2918 focuses on the separation of Impurity A (Sirolimus), the control of all specified impurities, including Impurity E, is mandatory.[10][11]
The control strategy for Impurity E is multifaceted:
-
Process Control: Understanding the formation pathway allows for the implementation of controls during manufacturing, such as using high-purity solvents, avoiding excessive heat, and controlling pH to minimize its generation.[9][12]
-
Reference Standards: The use of a qualified Chemical Reference Substance (CRS) for Impurity E is indispensable for method validation and routine analysis, ensuring the accuracy of quantification.[1]
-
Specification Limits: The drug substance specification must include a specific acceptance criterion (limit) for Impurity E. While the exact limit from the current Ph. Eur. monograph is not available in the public domain, such limits are established based on toxicological data and the principles outlined in ICH Q3A guidelines.[]
By employing a robust analytical method and implementing a thorough control strategy, manufacturers can ensure that the levels of Everolimus EP Impurity E are consistently below the regulatory threshold, thereby guaranteeing the safety and quality of the final Everolimus product.
References
-
Phenomenex Inc. (n.d.). Ph. Eur. Monograph 2918: Test for Everolimus Impurity A on Kinetex® 2.7 µm C18. Retrieved from [Link]
-
Phenomenex Inc. (2021, October 26). Ph. Eur. Monograph 2918: Test for Everolimus Impurity A. LCGC International. Retrieved from [Link]
-
Phenomenex Inc. (2021, October 26). Ph. Eur. Monograph 2918: Test for Everolimus Impurity A. LCGC International. Retrieved from [Link]
-
Phenomenex Inc. (2022, May 20). Ph. Eur. 2918 Test for Everolimus Impurity A on Kinetex 2.7 µm C18 (AN-1025). Retrieved from [Link]
-
Veeprho. (n.d.). Everolimus EP Impurity E | CAS 1237826-25-3. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Everolimus product-specific bioequivalence guidance. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Everolimus EP impurity E. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic esterification of rapamycin at 42-hydroxyl position. Retrieved from [Link]
- Matsuzawa, H., Itoh, H., & Yoshioka, T. (1972). U.S. Patent No. 3,647,640. Washington, DC: U.S. Patent and Trademark Office.
-
Cao, S., et al. (2014). Selective substitution of 31/42-OH in rapamycin guided by an in situ IR technique. Molecules, 19(6), 7770-7781. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic pathway for degradation of N,N-dimethylformamide. Retrieved from [Link]
-
Cao, S., et al. (2014). Selective Substitution of 31/42–OH in Rapamycin Guided by an in Situ IR Technique. Molecules, 19(6), 7770-7781. Retrieved from [Link]
-
EDQM. (n.d.). Y0002048 - EVEROLIMUS CRS. CRS Catalogue. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Green Chemistry. Retrieved from [Link]
-
Schuler, W., et al. (2005). Derivation of Rapamycin: Adventures in Natural Product Chemistry. CHIMIA International Journal for Chemistry, 59(3), 96-99. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Dimethylformamide. Retrieved from [Link]
-
EDQM. (n.d.). General Information - New Expression of Acceptance Criteria in the Test for Related Substances. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]
-
University of Bristol. (n.d.). Synthesis of Rapamycin. Retrieved from [Link]
-
Geneesmiddeleninformatiebank. (2018, November 27). Public Assessment Report Scientific discussion Everolimus CF. Retrieved from [Link]
-
College ter Beoordeling van Geneesmiddelen. (2018, November 23). Public Assessment Report Scientific discussion Everolimus Mylan. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 4. Everolimus EP impurity E | C52H79NO14 | CID 162623797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Dimethylformamide [chemeurope.com]
- 9. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Detailed view [crs.edqm.eu]
- 12. US3647640A - Process for recovering dimethylformamide by distillation with dimethylamine addition - Google Patents [patents.google.com]
